2-Methylthio-N-6-isopentenyladenosine

Glioma-initiating cells Autophagy Cancer stemness

2-Methylthio-N6-isopentenyladenosine (CAS 20859-00-1; ms2i6A) is an evolutionarily conserved, hypermodified adenosine nucleoside found at position 37 of transfer RNAs that read codons beginning with uridine. In mammals, the enzyme CDK5RAP1 specifically converts N6-isopentenyladenosine (i6A) to ms2i6A within four mitochondrial DNA-encoded tRNAs, making it a mitochondrial tRNA-specific modification that is absent from nuclear-encoded RNA species.

Molecular Formula C16H23N5O4S
Molecular Weight 381.5 g/mol
CAS No. 20859-00-1
Cat. No. B1676855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-N-6-isopentenyladenosine
CAS20859-00-1
Synonyms2-methyl-thio-N-6-isopentyladenosine
2-methylthio-N(6)-isopentenyladenosine
2-methylthio-N-6-isopentenyladenosine
2-MTIA
N(6)-(delta(2)-isopentenyl)-2-methylthioadenosine
Molecular FormulaC16H23N5O4S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C
InChIInChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1
InChIKeyVZQXUWKZDSEQRR-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthio-N-6-isopentenyladenosine (ms2i6A) for Translational Fidelity & Mitochondrial tRNA Research: A Procurement Evidence Guide


2-Methylthio-N6-isopentenyladenosine (CAS 20859-00-1; ms2i6A) is an evolutionarily conserved, hypermodified adenosine nucleoside found at position 37 of transfer RNAs that read codons beginning with uridine [1]. In mammals, the enzyme CDK5RAP1 specifically converts N6-isopentenyladenosine (i6A) to ms2i6A within four mitochondrial DNA-encoded tRNAs, making it a mitochondrial tRNA-specific modification that is absent from nuclear-encoded RNA species [2][3]. This compound serves as both a biosynthetic endpoint and a functional antagonist of the antitumor cytokinin nucleoside i6A, with a molecular formula of C16H23N5O4S and a molecular weight of 381.45 g/mol .

Why i6A, ms2A, or Other Cytokinin Nucleosides Cannot Substitute for ms2i6A in Experimental Design


Generic substitution of ms2i6A with its biosynthetic precursor i6A, its des-isopentenyl analog 2-methylthioadenosine (ms2A), or other cytokinin-active nucleosides is precluded by fundamentally divergent biological activities and physical properties. i6A acts as a potent antitumor agent that induces autophagy and reduces stemness in glioblastoma-initiating cells, whereas ms2i6A fails to trigger these responses and instead supports the maintenance of glioma-initiating cells when produced endogenously by CDK5RAP1 [1]. At the biophysical level, the 2-methylthio and N6-isopentenyl modifications exert opposing effects on RNA duplex thermodynamic stability; ms2i6A destabilizes RNA hairpins by approximately 0.63 kcal/mol relative to i6A [2]. Additionally, ms2i6A is restricted to mitochondrial tRNA in mammals, whereas i6A is broadly distributed across tRNA species from all genomic compartments [3]. These orthogonal functional, biophysical, and localization properties mean that experimental outcomes obtained with i6A or ms2A cannot be extrapolated to ms2i6A-dependent systems.

Quantitative Differentiation Evidence: ms2i6A vs. i6A Across Functional, Biophysical, and Genomic Dimensions


Functional Antagonism in Glioma-Initiating Cells: ms2i6A Does Not Induce Autophagy or Reduce Stemness, Unlike i6A

Treatment of JKGIC2 glioma-initiating cells with i6A, but not ms2i6A, induces the autophagy marker LC3-II and decreases the stemness proteins Nestin and Sox2 [1]. In a sphere formation assay, i6A treatment reduced the number of primary spheres, whereas the further addition of ms2i6A did not rescue this reduction [1].

Glioma-initiating cells Autophagy Cancer stemness Nestin Sox2

Thermodynamic Destabilization of RNA Hairpins: ms2i6A Lowers ΔG°37 by ~0.63 kcal/mol Relative to i6A

In a model anticodon hairpin system, the presence of ms2i6A at position 37 destabilizes the RNA structure relative to i6A. The free energy difference (ΔΔG°37) between hairpins containing ms2i6A and i6A is 0.63 kcal/mol in 1 M NaCl buffer [1].

RNA thermodynamics Anticodon stem-loop tRNA structure UV melting

Mitochondrial tRNA Exclusivity: ms2i6A Is Absent from Nuclear-Encoded RNA, Unlike i6A

Mass spectrometry analysis of total RNA from human HeLa ρ0 cells and murine B82 ρ0 cells, which are devoid of mitochondrial DNA, detected no ms2i6A. In contrast, the nuclear-encoded modification ms2t6A remained intact in these cells [1]. Immunocytochemistry confirmed that ms2i6A localizes predominantly to mitochondria and co-localizes with the mitochondrial elongation factor Tu [1].

Mitochondrial tRNA modification Subcellular localization CDK5RAP1 ρ0 cell model

Translational Fidelity: ms2i6A Deficiency Increases Ribosomal Proofreading and Reduces Suppressor tRNA Efficiency by >10-Fold

In an miaA mutant strain of E. coli defective in ms2i6A biosynthesis, a mutant initiator tRNA was 10- to 12-fold less active in translational initiation compared to an ms2i6A-proficient background [1]. Additionally, iron limitation that causes tRNA undermodification from ms2i6A to i6A increased the spontaneous mutation frequency, demonstrating that the full ms2i6A modification is required for maintaining translational fidelity [2].

Translational fidelity Nonsense suppression miaA mutant Ribosomal proofreading Escherichia coli

tRNA Distribution Specificity: ms2i6A Occupies a Subset of U-Group tRNAs Not Overlapping with i6A-Only Species

In Agrobacterium tumefaciens, fractionation of isoaccepting tRNA species revealed that ms2i6A and i6A are distributed non-uniformly among U-group tRNAs. tRNATrp contains exclusively i6A with no ms2i6A or zeatin derivatives, whereas other tRNA species such as tRNAPhe, tRNASer, and tRNATyr contain ms2i6A alongside other modifications [1].

tRNA isoacceptor distribution U-group tRNA Agrobacterium tumefaciens Cytokinin nucleoside profiling

Oxygen-Dependent Biosynthetic Branching: ms2i6A Is the Anaerobic Precursor to ms2io6A, a Distinction Lacking in i6A

In Salmonella, the hydroxylation of the isopentenyl side chain of ms2i6A to form ms2io6A is strictly oxygen-dependent. Aerobically grown bacteria contain ms2io6A, whereas anaerobically grown bacteria accumulate ms2i6A as the terminal modification [1]. In contrast, i6A accumulates as the predominant species under iron or cysteine limitation, when methylthiolation is blocked [1].

Aerobiosis tRNA modification pathway Salmonella ms2io6A Oxygen sensing

High-Confidence Application Scenarios for 2-Methylthio-N6-isopentenyladenosine Based on Quantitative Differentiation Evidence


Mitochondrial Translation Fidelity & Disease Model Studies (CDK5RAP1-Knockout, ρ0 Cell, and Patient-Derived Systems)

Given that ms2i6A is a mitochondrial tRNA-specific modification absent from nuclear-encoded RNA [1] and that its deficiency caused by CDK5RAP1 loss leads to impaired mitochondrial protein synthesis , authentic ms2i6A is required as a reference standard in LC-MS-based nucleoside profiling of mitochondrial tRNA from CDK5RAP1-knockout models, ρ0 cells, or patient samples. Substitution with i6A would yield false-positive signals, as i6A is broadly present in both nuclear and mitochondrial tRNA pools.

Glioma-Initiating Cell & Cancer Stemness Pathway Dissection (Autophagy, Self-Renewal, and Epigenetic Regulation)

Because i6A induces excessive autophagy and loss of stemness markers in glioma-initiating cells, whereas ms2i6A does not [1], experimental designs that require distinguishing the antitumor activity of i6A from the pro-maintenance role of the CDK5RAP1–ms2i6A axis must use pure ms2i6A. Co-administration or sequential treatment experiments (i6A + ms2i6A) require both compounds of verified identity and purity to avoid confounding results.

RNA Biophysics & Anticodon Loop Thermodynamics (UV Melting, NMR, and Single-Molecule Studies)

The 0.63 kcal/mol destabilization conferred by ms2i6A relative to i6A in anticodon hairpins (1 M NaCl) [1] is a measurable biophysical parameter that affects RNA folding predictions. Researchers synthesizing model tRNA anticodon stem-loops for thermodynamic, NMR, or single-molecule FRET studies must procure ms2i6A phosphoramidite or nucleoside for site-specific incorporation; using i6A instead alters the free energy landscape and may misrepresent native tRNA conformational dynamics.

Antibody Generation & Immunodetection of Mitochondrial tRNA Modifications (ELISA, Immunofluorescence, and m6A/ms2i6A Discrimination)

An anti-ms2i6A monoclonal antibody (clone CL-3) has been generated using synthetic ms2i6A as the immunogen and specifically recognizes ms2i6A in tRNA fractions without cross-reacting with nuclear RNA species [1]. Procurement of high-purity ms2i6A (>98%) is essential for antibody validation, competitive ELISA assay development, and immunocytochemistry protocols that require ms2i6A–BSA conjugates. i6A or other cytokinin nucleosides cannot substitute for this purpose due to distinct epitope specificity.

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